molecular formula C18H15N5OS B10918993 1-ethyl-6-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-6-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10918993
M. Wt: 349.4 g/mol
InChI Key: LOYDHOMFCKUUKZ-UHFFFAOYSA-N
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Description

1-ETHYL-6-PHENYL-N~4~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the thiazole ring and the pyrazolo[3,4-b]pyridine moiety contributes to its unique chemical properties and potential therapeutic benefits.

Preparation Methods

The synthesis of 1-ETHYL-6-PHENYL-N~4~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction involving thioamides and α-haloketones.

    Functionalization: The final compound is obtained by introducing the ethyl and phenyl groups through alkylation and arylation reactions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-ETHYL-6-PHENYL-N~4~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyrazolo[3,4-b]pyridine rings, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

1-ETHYL-6-PHENYL-N~4~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and its potential as a therapeutic agent.

    Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and is used in structure-activity relationship (SAR) studies to understand the impact of structural modifications on biological activity.

Mechanism of Action

The mechanism of action of 1-ETHYL-6-PHENYL-N~4~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in inflammatory or cancer-related pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface, leading to changes in cellular signaling and function.

    Affecting Gene Expression: Influencing the expression of genes involved in cell proliferation, apoptosis, and other critical processes.

Comparison with Similar Compounds

1-ETHYL-6-PHENYL-N~4~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Thiazole Derivatives: Compounds containing the thiazole ring, which exhibit diverse biological activities including antimicrobial and anticancer properties.

    Pyrazolo[3,4-b]pyridine Derivatives: Compounds with the pyrazolo[3,4-b]pyridine core, known for their potential as kinase inhibitors and anti-inflammatory agents.

    Benzothiazole Derivatives: Compounds with a benzothiazole ring, which are studied for their anticancer and antimicrobial activities.

The uniqueness of 1-ETHYL-6-PHENYL-N~4~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its combined structural features, which contribute to its distinct chemical properties and potential therapeutic applications.

Properties

Molecular Formula

C18H15N5OS

Molecular Weight

349.4 g/mol

IUPAC Name

1-ethyl-6-phenyl-N-(1,3-thiazol-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H15N5OS/c1-2-23-16-14(11-20-23)13(17(24)22-18-19-8-9-25-18)10-15(21-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,19,22,24)

InChI Key

LOYDHOMFCKUUKZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=NC=CS4

Origin of Product

United States

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